molecular formula C22H20FN5O2 B10994053 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10994053
M. Wt: 405.4 g/mol
InChI Key: GCPAYUHHLFWKQF-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indazole Ring: Starting with a suitable precursor, such as 4-fluoroaniline, the indazole ring is formed through cyclization reactions involving nitration, reduction, and condensation steps.

    Indole Synthesis: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Pyrrolidine Ring Formation: The pyrrolidine ring is constructed via cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The final compound is obtained by coupling the indazole, indole, and pyrrolidine intermediates under specific conditions, typically involving peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity compared to its chloro or bromo analogs.

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20FN5O2/c23-16-5-3-7-18-20(16)21(27-26-18)28-12-14(10-19(28)29)22(30)24-9-8-13-11-25-17-6-2-1-4-15(13)17/h1-7,11,14,25H,8-10,12H2,(H,24,30)(H,26,27)

InChI Key

GCPAYUHHLFWKQF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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